molecular formula C30H49N9O9 B1683142 Thymopentin CAS No. 69558-55-0

Thymopentin

Katalognummer B1683142
CAS-Nummer: 69558-55-0
Molekulargewicht: 679.8 g/mol
InChI-Schlüssel: PSWFFKRAVBDQEG-YGQNSOCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thymopentin, also known as TP5, is a synthetic pentapeptide that represents the active biologic site of the thymic hormone thymopoietin . It has been used as an immunomodulator in autoimmune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .


Molecular Structure Analysis

Thymopentin and its alanine substitutions assumed distinct conformations when they bound to HLA-DR . The observation further showed that there was flexibility in how the peptide bound within the binding cleft .


Chemical Reactions Analysis

Thymopentin is a synthetic pentapeptide, representing the active biologic site of thymic hormone thymopoietin . It has been used as an immunomodulator in auto-immune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .


Physical And Chemical Properties Analysis

Thymopentin has a molecular weight of 679.8 g/mol and a molecular formula of C30H49N9O9 . It has 11 hydrogen bond donor counts and 12 hydrogen bond acceptor counts .

Wissenschaftliche Forschungsanwendungen

1. Thymopentin in Cancer Research

  • Summary of Application: Thymopentin (TP5) is an immunomodulatory pentapeptide that has been widely used in malignancy patients with immunodeficiency due to radiotherapy and chemotherapy. It has been proposed that TP5 directly inhibits the stemness of colon cancer cells HCT116 and therefore enhances the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .
  • Methods of Application: In the absence of serum, TP5 was able to induce cancer stemness reduction in cultured HCT116 cells and significantly reduced stemness-related signals, such as the expression of surface molecular markers (CD133, CD44 and CD24) and stemness-related genes (ALDH1, SOX2, Oct-4 and Nanog), and resulted in altered Wnt/β-catenin signaling .
  • Results or Outcomes: Although TP5 had no direct effect on the proliferation of HCT116, this pentapeptide significantly increased the sensitivity of HCT116 to OXA, where the effect of TP5 on the stemness of colon cancer cells through stimulation of AchRs may contribute to this process .

2. Thymopentin in Drug Delivery Research

  • Summary of Application: Although its immunomodulatory properties make thymopentin (TP5) appealing, its rapid metabolism and inactivation in the digestive system pose significant challenges for global scientists. PEGylated niosomal nanocarriers are hypothesized to improve the physicochemical stability of TP5, and to enhance its intestinal permeability for oral administration .
  • Methods of Application: TP5-loaded PEGylated niosomes were fabricated using the thin film hydration method. Co-cultured Caco-2 and HT29 cells with different ratios were screened as in vitro intestinal models. The cellular uptake and transport studies were investigated in the absence or presence of variable inhibitors or enhancers, and their mechanisms were explored .
  • Results or Outcomes: The uptake of TP5-PEG-niosomes by cells relied on active endocytosis, exhibiting dependence on time, energy, and concentration, which has the potential to significantly enhance its cellular uptake compared to TP5 in solution .

3. Thymopentin in Tuberculosis Treatment

  • Methods of Application: A meta-analysis of 23 Randomized Controlled Trial (RCT) studies of Thymopentin in the treatment of drug-resistant PTB was conducted .
  • Results or Outcomes: The results of this study are not specified in the source .

4. Thymopentin in Lung Cancer Treatment

  • Summary of Application: Thymosin drugs, including Thymopentin, are frequently used in the treatment of tumors due to their potent immunomodulatory capabilities. The effectiveness of Thymopentin in the treatment of lung cancer has been demonstrated in numerous studies .
  • Methods of Application: The clinical research on Thymopentin peptide drugs in lung cancer and the basic research on the mechanism of Thymopentin drugs in anti-lung cancer are both systematically summarized and analyzed in this paper .
  • Results or Outcomes: The results of this study are not specified in the source .

Zukünftige Richtungen

The clinical research on thymopentin peptide drugs in lung cancer and the basic research on the mechanism of thymopentin drugs in anti-lung cancer are both systematically summarized and analyzed in this paper, along with future research directions .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFFKRAVBDQEG-YGQNSOCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046609
Record name Thymopentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymopentin

CAS RN

69558-55-0
Record name THYMOPENTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thymopentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TP-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymopentin
Reactant of Route 2
Thymopentin
Reactant of Route 3
Thymopentin
Reactant of Route 4
Thymopentin
Reactant of Route 5
Thymopentin
Reactant of Route 6
Thymopentin

Citations

For This Compound
4,700
Citations
Q Zou, L Zhang, F Sun - American Journal of Translational …, 2022 - ncbi.nlm.nih.gov
Objective: This study investigated and analyzed the effect of Thymopentin on immune function and inflammatory levels in end-stage renal disease (ESRD) patients who were …
Number of citations: 2 www.ncbi.nlm.nih.gov
Y Wang, Y Cao, Y Meng, Z You, X Liu, Z Liu - International …, 2014 - Elsevier
… In this study, we analyzed the effects of thymopentin on the detailed … We determined that thymopentin up-regulated the … Therefore, we concluded that thymopentin highly induces BMDC …
Number of citations: 20 www.sciencedirect.com
G Goldstein, TK Audhya - Survey of Immunologic Research, 1985 - Springer
… The immuno-regulatory actions of thymopentin on peripheral T cells are … Thymopoietin and thymopentin have the biological … The normalizing action of thymopentin, whether the immune …
Number of citations: 90 link.springer.com
S Gonser, E Weber, G Folkers - Pharmaceutica Acta Helvetiae, 1999 - Elsevier
… tuftsin, thymulin and thymopentin have been studied whose … Pentapeptide thymopentin (TP5) corresponds to the amino … This is especially true for thymopentin or TP5 and is described …
Number of citations: 79 www.sciencedirect.com
DYM Leung, RL Hirsch, L Schneider, C Moody… - Journal of allergy and …, 1990 - Elsevier
… We conclude that treatment with thymopentin is safe and offers sigrujkant therapeutic … that thymopentin therapy safely and effectively reduces the symptoms of AD and make thymopentin …
Number of citations: 194 www.sciencedirect.com
S Morel, E Ugazio, R Cavalli, MR Gasco - International journal of …, 1996 - Elsevier
The pentapeptide thymopentin was englobed in solid lipid nanoparticles prepared from warm microemulsions following two different methods: from O/W microemulsion by forming the …
Number of citations: 171 www.sciencedirect.com
SM Lunin, TV Novoselova, MO Khrenov, OV Glushkova… - Biophysics, 2009 - Springer
… The effects of thymopentin, a synthetic analog of the active … , a preliminary injection of thymopentin did not induce any … of several cytokines, thymopentin produced an immunostimulating …
Number of citations: 10 link.springer.com
MX Zhu, WL Wan, HS Li, J Wang, GA Chen… - Experimental cell …, 2015 - Elsevier
… Thymopentin is a group of biologically active peptide secreted … cocktails treatment combined with thymopentin stimulation. We … In conclusion, thymopentin enhances T-cell lineage …
Number of citations: 23 www.sciencedirect.com
Y Fan, H Chang, Y Yu, J Liu, L Zhao, D Yang… - … et Biophysica Acta (BBA …, 2006 - Elsevier
Thymopentin (Arg–Lys–Asp–Val–Tyr, TP5) has shown immuno-regulatory activities in humans. In the present study, we investigated the effects of TP5 on the proliferation and …
Number of citations: 44 www.sciencedirect.com
MA Conant, LH Calabrese, SE Thompson, BJ Poiesz… - Aids, 1992 - journals.lww.com
… By 24 weeks no asymptomatic thymopentin-treated and two … Symptomatic patients receiving thymopentin or placebo were … No serious adverse effects attributable to thymopentin were …
Number of citations: 36 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.